molecular formula C14H13BrN2O2 B5139105 (2-bromobenzyl)(2-methyl-4-nitrophenyl)amine

(2-bromobenzyl)(2-methyl-4-nitrophenyl)amine

Cat. No. B5139105
M. Wt: 321.17 g/mol
InChI Key: WOLNNGYUJVWXBU-UHFFFAOYSA-N
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Description

(2-bromobenzyl)(2-methyl-4-nitrophenyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-[(2-bromophenyl)methyl]-4-nitro-N-methylaniline and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2-bromobenzyl)(2-methyl-4-nitrophenyl)amine is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in metal complexation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2-bromobenzyl)(2-methyl-4-nitrophenyl)amine. However, it has been reported to have potential antitumor activity and may have applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (2-bromobenzyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the research on (2-bromobenzyl)(2-methyl-4-nitrophenyl)amine. One potential area of research is its use as a ligand in metal complexation reactions. Another area of research is its potential applications in the treatment of cancer. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound. Additionally, the synthesis of new compounds based on (2-bromobenzyl)(2-methyl-4-nitrophenyl)amine may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of (2-bromobenzyl)(2-methyl-4-nitrophenyl)amine involves the reaction between 2-bromobenzyl chloride and 2-methyl-4-nitroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and purification through recrystallization.

Scientific Research Applications

(2-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various organic compounds such as benzimidazoles, benzothiazoles, and benzoxazoles. It has also been used in the synthesis of potential antitumor agents and as a ligand in the preparation of metal complexes.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-8-12(17(18)19)6-7-14(10)16-9-11-4-2-3-5-13(11)15/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLNNGYUJVWXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromophenyl)methyl]-2-methyl-4-nitroaniline

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